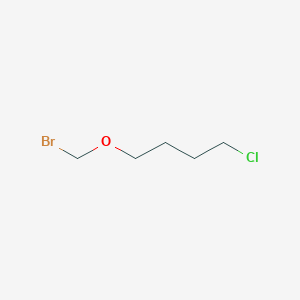
2-Phenylthio-5-trifluoromethylbenzoic acid
概要
説明
2-Phenylthio-5-trifluoromethylbenzoic acid is a chemical compound with the molecular formula C14H9F3O2S and a molecular weight of 298.28 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 2-Phenylthio-5-trifluoromethylbenzoic acid involves a reaction with copper (I) iodide and potassium carbonate in N,N-dimethyl-formamide at 130℃ for 16 hours . The starting compound is 2-bromo-5-trifluoromethyl-benzoic acid .Molecular Structure Analysis
The molecular structure of 2-Phenylthio-5-trifluoromethylbenzoic acid consists of 14 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylthio-5-trifluoromethylbenzoic acid include a molecular weight of 298.28 g/mol . More detailed properties are not available from the search results.科学的研究の応用
Synthesis Techniques and Intermediates
Research has shown that aromatic disulfides, such as those derived from benzoic acid analogs, are useful in determining sulfhydryl groups in biological materials, indicating their importance in biochemical assays and studies (Ellman, 1959). Additionally, the synthesis of trifluorobenzoic acid derivatives through continuous microflow processes demonstrates the relevance of these compounds in pharmaceutical industries and materials science, highlighting their role as valuable synthetic intermediates (Deng et al., 2015).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Benzoic acid derivatives have been utilized in the preparation of trivalent lanthanide complexes, which exhibit unique coordination geometries and properties, including luminescent and magnetic behaviors (Zong et al., 2015). These findings underscore the potential of benzoic acid derivatives in constructing novel materials with advanced functionalities.
Optoelectronic and Luminescent Materials
The development of optoelectronic devices, such as OLEDs, has benefited from the use of benzoic acid derivatives as ligands in Ir(III) complexes, demonstrating their utility in enhancing the luminous efficiency and electroluminescent performance of these devices (Hu et al., 2019).
Analytical Chemistry and Sensing Applications
In analytical chemistry, benzoic acid derivatives serve as matrices in mass spectrometry for the sensitive detection of oligosaccharides and glycopeptides, facilitating rapid identification of changes in carbohydrate composition in glycoproteins (Papac et al., 1996). This highlights their importance in analytical methodologies and biosensing applications.
Drug Discovery and Antitumor Research
The antitumor properties of benzothiazole derivatives, related to benzoic acid compounds, have been investigated, revealing potent and selective inhibitory activity against various cancer cell lines (Mortimer et al., 2006). This suggests the potential therapeutic applications of benzoic acid derivatives in oncology.
Safety And Hazards
特性
IUPAC Name |
2-phenylsulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)20-10-4-2-1-3-5-10/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOLCTUWRPDFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966977 | |
| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthio-5-trifluoromethylbenzoic acid | |
CAS RN |
52548-96-6 | |
| Record name | 2-(Phenylthio)-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthio-5-trifluoromethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthio-5-trifluoromethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)

![2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1605635.png)

